molecular formula C17H13BrClFN4 B11205414 7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11205414
M. Wt: 407.7 g/mol
InChI Key: PDPQORMSNISQHG-UHFFFAOYSA-N
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Description

7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various halogenated phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is:

    Formation of the Triazole Ring: Starting with a suitable precursor, such as a substituted hydrazine, the triazole ring can be formed through cyclization reactions.

    Attachment of Phenyl Groups: The phenyl groups with halogen substitutions are introduced through nucleophilic aromatic substitution reactions.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused triazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The halogen atoms (bromine, fluorine, chlorine) in the compound can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the triazole ring.

    Cyclization Reactions: Further cyclization reactions can modify the triazolopyrimidine core, leading to the formation of new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might replace halogen atoms with other functional groups, while oxidation or reduction could modify the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, 7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of halogenated phenyl groups. These groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The triazolopyrimidine core is a common motif in many biologically active molecules, suggesting possible applications in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, compounds with this structure can interact with enzymes, receptors, or other proteins, modulating their activity. The halogenated phenyl groups may enhance binding affinity and selectivity for certain targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
  • 7-(5-Bromo-2-methylphenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the specific combination of bromine, fluorine, and chlorine atoms. This combination can significantly influence its chemical reactivity and biological activity, potentially offering advantages in terms of potency, selectivity, and stability.

Properties

Molecular Formula

C17H13BrClFN4

Molecular Weight

407.7 g/mol

IUPAC Name

7-(5-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H13BrClFN4/c18-11-3-6-14(20)13(7-11)16-8-15(10-1-4-12(19)5-2-10)23-17-21-9-22-24(16)17/h1-7,9,15-16H,8H2,(H,21,22,23)

InChI Key

PDPQORMSNISQHG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=NC=NN2C1C3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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